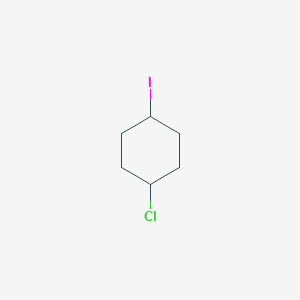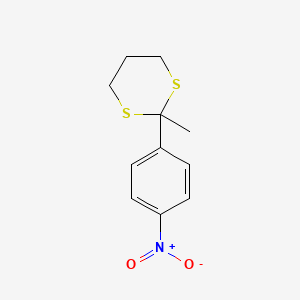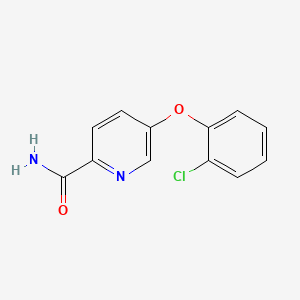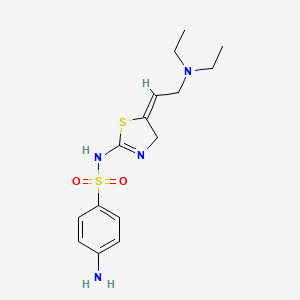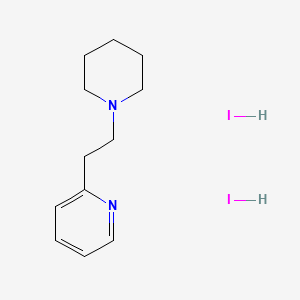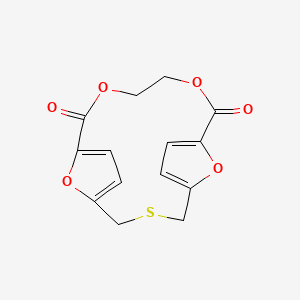
10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its multiple oxygen and sulfur atoms, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione typically involves multi-step organic reactions. The process often starts with the formation of the core tricyclic structure, followed by the introduction of oxygen and sulfur atoms through various functional group transformations. Common reagents used in these reactions include oxidizing agents, sulfur sources, and catalysts that facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can modify the oxidation state of sulfur and oxygen atoms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions involving sulfur and oxygen atoms.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that target specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione involves its interaction with molecular targets through its oxygen and sulfur atoms. These atoms can form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby influencing various biochemical pathways. The compound’s tricyclic structure also allows it to fit into specific binding sites of enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione: This compound itself serves as a reference point for comparison.
This compound derivatives: Various derivatives with different functional groups can be compared to understand the influence of these groups on the compound’s properties.
Uniqueness
The uniqueness of this compound lies in its tricyclic structure and the presence of multiple oxygen and sulfur atoms. These features confer distinct reactivity and interaction capabilities, making it a valuable compound for diverse scientific applications.
Properties
CAS No. |
73853-09-5 |
|---|---|
Molecular Formula |
C14H12O6S |
Molecular Weight |
308.31 g/mol |
IUPAC Name |
10,13,18,19-tetraoxa-3-thiatricyclo[13.2.1.15,8]nonadeca-1(17),5,7,15-tetraene-9,14-dione |
InChI |
InChI=1S/C14H12O6S/c15-13-11-3-1-9(19-11)7-21-8-10-2-4-12(20-10)14(16)18-6-5-17-13/h1-4H,5-8H2 |
InChI Key |
XDWFFNYNEASDGP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C2=CC=C(O2)CSCC3=CC=C(O3)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


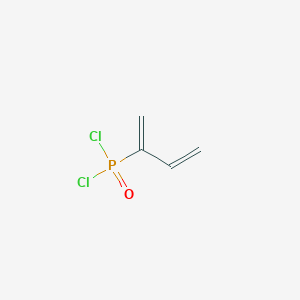
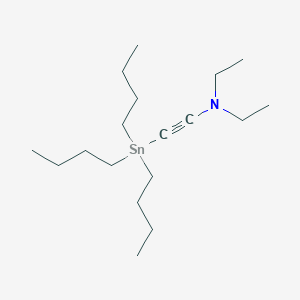
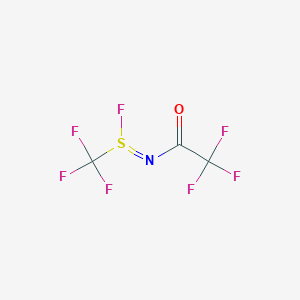
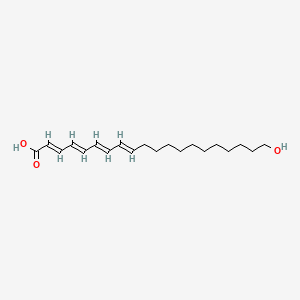
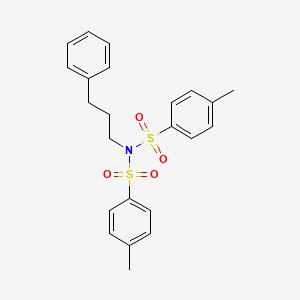
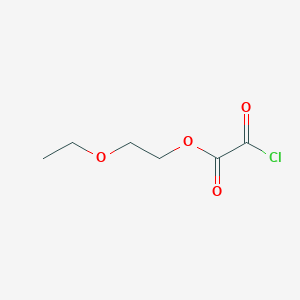
![2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14459901.png)
